Product packaging for 5-Fluoro-2-methyl-1H-indol-4-OL(Cat. No.:CAS No. 1260774-25-1)

5-Fluoro-2-methyl-1H-indol-4-OL

Cat. No.: B11916525
CAS No.: 1260774-25-1
M. Wt: 165.16 g/mol
InChI Key: CYWKWHIZROSYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-methyl-1H-indol-4-ol is a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile building block for the design and synthesis of novel bioactive molecules, particularly in the development of potential therapeutic agents. The indole scaffold is widely recognized for its diverse biological activities and structural prevalence in pharmaceuticals . The specific substitution pattern of this compound, featuring both electron-donating and electron-withdrawing groups, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Recent research highlights the importance of such substituted indoles in targeting various disease pathways, with electron-donating groups often contributing to enhanced pharmacological profiles . Furthermore, this core structure is investigated in multiple therapeutic areas, including oncology and infectious diseases, as part of compounds designed to interact with specific biological targets . Key Applications: Medicinal chemistry research and lead compound optimization Building block for heterocyclic compound synthesis Structure-activity relationship (SAR) studies in drug discovery Development of molecular scaffolds for biological screening Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO B11916525 5-Fluoro-2-methyl-1H-indol-4-OL CAS No. 1260774-25-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260774-25-1

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

5-fluoro-2-methyl-1H-indol-4-ol

InChI

InChI=1S/C9H8FNO/c1-5-4-6-8(11-5)3-2-7(10)9(6)12/h2-4,11-12H,1H3

InChI Key

CYWKWHIZROSYTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2O)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Fluoro 2 Methyl 1h Indol 4 Ol and Its Derivatives

Classical Indole (B1671886) Synthesis Adaptations

The construction of the indole nucleus remains dominated by several classical, name-reaction-based syntheses. These methods often provide a robust and scalable route to the core structure, with substitution patterns dictated by the choice of starting materials.

Fischer Indole Synthesis Variations for Fluorinated and Hydroxylated Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most widely used method for preparing indoles. wikipedia.orgsigmaaldrich.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.orgsigmaaldrich.com

The versatility of the Fischer synthesis lies in its tolerance for a wide range of substituents on both the phenylhydrazine and the carbonyl component. thermofisher.com For the synthesis of 5-Fluoro-2-methyl-1H-indol-4-OL, a hypothetical Fischer approach would utilize (4-fluoro-3-hydroxyphenyl)hydrazine and acetone (B3395972) . The acetone component directly provides the 2-methyl group on the resulting indole.

The general mechanism proceeds through several key steps:

Formation of the phenylhydrazone from the substituted phenylhydrazine and ketone.

Tautomerization to an enamine.

A wikipedia.orgwikipedia.org-sigmatropic rearrangement (aza-Cope rearrangement) which is the key bond-forming step.

Loss of ammonia (B1221849) and subsequent rearomatization to form the stable indole ring. wikipedia.org

A practical example that supports this approach is the synthesis of ethyl 5-fluoroindole-2-carboxylate, which starts from 4-fluorophenylhydrazine and ethyl pyruvate. diva-portal.org This demonstrates the viability of incorporating a C5-fluoro substituent via the corresponding fluorinated phenylhydrazine. The main synthetic challenge in this specific adaptation is the preparation of the requisite (4-fluoro-3-hydroxyphenyl)hydrazine precursor.

Reaction Starting Material 1 Starting Material 2 Key Conditions Product
Hypothetical Fischer Synthesis(4-Fluoro-3-hydroxyphenyl)hydrazineAcetoneBrønsted or Lewis acid (e.g., H₂SO₄, ZnCl₂)This compound
Analogous Fischer Synthesis diva-portal.org4-FluorophenylhydrazineEthyl pyruvateAcid catalysisEthyl 5-fluoroindole-2-carboxylate

Reissert Indole Synthesis and Related Transformations

The Reissert indole synthesis offers an alternative pathway, beginning with an o-nitrotoluene derivative and diethyl oxalate (B1200264). wikipedia.org The general sequence involves the condensation of these starting materials in the presence of a base (like potassium ethoxide) to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes a reductive cyclization, typically using zinc in acetic acid or other reducing agents, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated if desired. wikipedia.orgresearchgate.net

To adapt this method for this compound, one would theoretically start with a 4-fluoro-5-hydroxy-2-nitrotoluene derivative. The reaction with diethyl oxalate would be followed by reductive cyclization. However, this classical Reissert approach primarily yields indole-2-carboxylic acids. wikipedia.org Achieving the 2-methyl substitution would require additional synthetic steps, making this route more complex than the Fischer synthesis for this specific target.

Step Reactants Key Conditions Intermediate/Product
1. Condensationo-Nitrotoluene derivative, Diethyl oxalatePotassium ethoxideEthyl o-nitrophenylpyruvate
2. Reductive CyclizationEthyl o-nitrophenylpyruvateZn, Acetic AcidIndole-2-carboxylic acid
3. Decarboxylation (Optional)Indole-2-carboxylic acidHeatIndole

Regioselective Functionalization Approaches

An alternative strategy to building the indole core with all substituents in place is to perform regioselective functionalization on a simpler indole scaffold. This involves the stepwise introduction of the fluoro, hydroxyl, and methyl groups at the desired positions.

Introduction of Fluorine at C5 Position

Introducing fluorine onto the indole ring can be challenging. The most common and reliable method is to start with a commercially available, fluorine-bearing benzene (B151609) derivative and then construct the indole ring onto it. For instance, the synthesis of 5-fluoroindole (B109304) often begins with 4-fluoroaniline (B128567) or 5-fluoro-2-nitrotoluene. diva-portal.org In a documented synthesis of 5-fluoroindole, 5-fluoro-2-indolinone is reduced to afford the target in high yield. chemicalbook.com This highlights a strategy where the fluorine atom is incorporated into the precursor before the indole ring is fully formed and aromatized.

Direct fluorination of the indole benzene ring is less common due to the higher reactivity of the pyrrole (B145914) ring (especially the C3 position). However, methods for direct C-H functionalization are advancing. For example, direct iodination at the C5 position has been achieved, suggesting that direct halogenation is feasible under specific conditions. researchgate.net

Hydroxylation at C4 Position

The regioselective hydroxylation of the indole's benzene ring, particularly at the C4 position, is a significant synthetic hurdle. The nucleophilicity of the C3 position often directs electrophilic attack there. Modern synthetic methods have begun to address this challenge. Boron-mediated C-H borylation followed by oxidation has been shown to be an effective strategy for the directed hydroxylation of indoles at either the C4 or C7 positions. By installing a directing group (e.g., pivaloyl) at the C3 position, the borylation can be selectively guided to C4, with subsequent oxidation yielding the 4-hydroxyindole (B18505).

While a direct application to a 5-fluoro-2-methylindole (B1303453) substrate has not been widely reported, this methodology represents a plausible and powerful tool for introducing the C4-hydroxyl group in a late-stage functionalization step.

Methylation at C2 Position

The introduction of a methyl group at the C2 position is a well-established transformation. As mentioned, classical methods like the Fischer indole synthesis achieve this directly by using a methyl ketone (e.g., acetone) as a precursor. wikipedia.org

For late-stage methylation, modern transition-metal-catalyzed C-H activation has emerged as a powerful strategy. Iridium-catalyzed C2-selective methylation of indoles using a directing group on the indole nitrogen has been developed. wikipedia.org This method allows for the precise installation of a methyl group at the C2 position, even in the presence of other reactive C-H bonds. Similarly, palladium-catalyzed methods have also been employed for the direct C2-methylation of indoles bearing a removable directing group. wikipedia.org These approaches provide an alternative to classical ring-forming reactions, especially when the indole core is already assembled.

Modern Catalytic Methods in this compound Synthesis

The synthesis of complex indole structures like this compound heavily relies on modern catalytic methods. These strategies offer high levels of selectivity and efficiency, which are often difficult to achieve through classical synthetic routes. The focus lies on creating the indole core with the desired substitution pattern in a controlled manner.

Transition Metal-Catalyzed (e.g., Rhodium, Palladium) C-H Activation and Annulation Reactions

Transition metal catalysis stands as a cornerstone for the synthesis of substituted indoles. Palladium and rhodium, in particular, have been instrumental in developing C-H activation and annulation strategies that lead to the formation of the indole nucleus from simpler aniline (B41778) and alkyne precursors.

Palladium-catalyzed methods are among the most prevalent for indole synthesis. mdpi.com These reactions often proceed through mechanisms like intramolecular oxidative coupling. For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been efficiently achieved via a palladium-catalyzed intramolecular cyclization of N-aryl enamines. unina.it This approach is highly relevant for the construction of the 2-methylindole (B41428) core of the target molecule. The optimization of these reactions often involves screening various palladium catalysts, ligands, and oxidants to achieve high yields and regioselectivity. unina.it

Rhodium catalysts have also proven effective, especially in the indolization of imidamides and diazo ketoesters. mdpi.com Notably, the substitution pattern on the starting aniline can direct the cyclization. For example, studies have shown that meta-substituted imidamides typically lead to 6-substituted indoles, with a significant exception being a 3-fluoro derivative which exclusively yielded the 4-fluoroindole (B1304775). mdpi.com This regiochemical outcome is highly significant for the synthesis of 4-hydroxy-5-fluoro-substituted indoles. Cobalt catalysis has also emerged as a powerful tool for the C-H functionalization and cyclization of ortho-alkenylanilines to form indoles. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Indole Synthesis

Catalyst/Reagent Substrate Type Product Type Key Findings
Pd(OAc)₂ / Cu(OAc)₂ N-aryl enamines 2-methyl-1H-indole-3-carboxylates Efficient intramolecular oxidative coupling; microwave irradiation enhances yields and reduces reaction times. unina.it
[Cp*RhCl₂]₂ / AgSbF₆ Imidamides and diazo ketoesters Substituted indoles A 3-fluoro substituent on the aniline ring directed cyclization to form a 4-fluoroindole exclusively. mdpi.com
Co(III) Complex Ortho-alkenylanilines Substituted indoles Catalyzes intramolecular cross-dehydrogenative coupling for indole formation. nih.gov

Organocatalysis and Biocatalysis for Selective Transformations

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering unique selectivity and milder reaction conditions. These methods are particularly valuable for the enantioselective synthesis of complex molecules. nih.govjohnshopkins.edu

Organocatalytic strategies have been developed for the enantioselective synthesis of various fluorinated molecules. nih.gov For indole synthesis, organocatalysts can be employed in cascade reactions to construct the heterocyclic ring with high stereocontrol. While specific examples for this compound are not prevalent, the principles of organocatalytic Michael additions of fluorine-containing synthons or cascade reactions involving fluorinated building blocks are directly applicable. nih.govdntb.gov.ua

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity. Enzymes like tryptophan synthase are pivotal in the natural biosynthesis of indole-containing compounds. Engineered variants of these enzymes can accept non-natural substrates, opening avenues for the synthesis of substituted indoles. For example, tryptophan synthase variants can be used to produce fluorinated tryptophan derivatives from the corresponding fluoroindoles. nih.gov This demonstrates the potential of biocatalysis for the selective functionalization of the indole core.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the best of both chemical and enzymatic catalysis to create efficient and novel synthetic routes. This approach is particularly powerful for producing complex, chiral molecules that are difficult to access through purely chemical methods.

A notable example relevant to substituted indoles is the multi-enzyme system for generating indole-containing acyloins. nih.gov A chemoenzymatic cascade can be designed where a chemical precursor is first transformed, followed by one or more enzymatic steps. For instance, a pathway has been demonstrated for the synthesis of fluoro-acyloin derivatives starting from 4-fluoroindole or 5-fluoroindole. nih.gov The process involves an engineered tryptophan synthase β-subunit (PfTrpB6) to create a fluorinated L-tryptophan, which is then converted to the corresponding indole-3-pyruvate by an L-amino acid oxidase (LAAO). A final enzymatic step using a thiamine-diphosphate (ThDP)-dependent enzyme yields the target acyloin. nih.gov This strategy highlights how chemoenzymatic pathways can provide access to complex indole derivatives. Another approach involves the use of a fluorinase enzyme, which can catalyze the formation of a C-F bond, followed by chemical degradation to produce valuable synthons like [¹⁸F]-fluoroacetate. rsc.org

Table 2: Chemoenzymatic Synthesis of Fluorinated Indole Derivatives

Enzyme(s) Starting Material Intermediate(s) Final Product Type
PfTrpB⁶ (engineered), L-amino acid oxidase (LAAO), NzsH (ThDP-enzyme) 5-Fluoroindole 5-Fluoro-L-tryptophan, 5-Fluoroindole-3-pyruvate 5-Fluoro-acyloin nih.gov
Fluorinase S-adenosyl-L-methionine (SAM), [¹⁸F]-fluoride 5'-[¹⁸F]-Fluoro-5'-deoxyadenosine [¹⁸F]-Fluoroacetate rsc.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. For the synthesis of this compound, this involves the use of environmentally benign solvents, energy-efficient reaction conditions, and catalytic processes that minimize waste.

Solvent-Free and Aqueous Medium Reactions

One of the core tenets of green chemistry is the reduction or elimination of hazardous organic solvents. Performing reactions in water or under solvent-free conditions is highly desirable. Aqueous medium reactions are not only environmentally friendly but can also exhibit unique reactivity and selectivity. For heterocycle synthesis, catalyst-free, multi-component reactions have been successfully performed in aqueous media under ultrasound irradiation, leading to high yields of valuable products. nih.gov While direct application to the target indole is a subject for further research, these examples demonstrate the feasibility of aqueous synthesis for complex heterocyclic systems. nih.gov Solvent-free reactions, often facilitated by microwave or ultrasound, represent another green approach, minimizing solvent waste and often leading to faster reaction rates and cleaner product profiles. nih.gov

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis, aligning perfectly with green chemistry goals by reducing reaction times and energy consumption. nih.gov

Microwave-assisted organic synthesis (MAOS) has been extensively applied to the synthesis of indoles. nih.gov Classical indole syntheses, as well as modern catalytic methods, can be significantly accelerated under microwave conditions. For example, the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives showed dramatically improved yields and reduced reaction times when conducted under microwave irradiation compared to conventional heating. unina.it This high-speed, efficient method is directly applicable to the synthesis of the core structure of this compound.

Ultrasound-assisted synthesis is another powerful green technique. Sonication enhances chemical reactivity through acoustic cavitation, leading to improved yields and shorter reaction times, often without the need for a catalyst. nih.govmdpi.com This method has been used for the synthesis of a wide range of biologically active heterocycles, sometimes in aqueous or solvent-free conditions, further enhancing its green credentials. nih.govnih.gov The application of ultrasound could potentially streamline the synthesis of this compound by accelerating key cyclization or functionalization steps.

Table 3: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

Reaction Method Temperature (°C) Time Yield (%) Reference
Pd-catalyzed cyclization of N-aryl enamine Conventional 80 24 h 45 unina.it
Pd-catalyzed cyclization of N-aryl enamine Microwave 60 30 min 95 unina.it
Synthesis of triazole Schiff bases Conventional 100 20-25 h 46-48 researchgate.net
Synthesis of triazole Schiff bases Microwave - 4-7 min 82-92 researchgate.net

Synthesis of this compound as a Key Intermediate in Complex Molecule Construction

The synthesis of this compound can be approached through several established indole synthesis methodologies. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. Two of the most prominent and adaptable methods for this purpose are the Leimgruber-Batcho and the Fischer indole syntheses.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis has become a widely used method in both academic and industrial settings due to its high yields, mild conditions, and the accessibility of the requisite starting materials, primarily substituted o-nitrotoluenes. clockss.orgwikipedia.org The general two-step process involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring. wikipedia.org

For the synthesis of this compound, the hypothetical starting material would be 2-fluoro-5-methoxy-1-methyl-4-nitrobenzene, which upon successful synthesis and demethylation would yield the target compound. The key steps are outlined below:

Enamine Formation: The o-nitrotoluene derivative is condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.org The resulting enamine is typically a highly colored, stable intermediate. wikipedia.org The use of microwave assistance in this step has been shown to significantly reduce reaction times. durham.ac.uk

Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine, which spontaneously cyclizes and eliminates the secondary amine to form the aromatic indole ring. wikipedia.orgresearchgate.net A variety of reducing agents can be employed for this transformation, offering flexibility to the synthetic chemist. wikipedia.org

StepReagents and ConditionsPurpose
Enamine Formation o-nitrotoluene derivative, N,N-dimethylformamide dimethyl acetal (DMFDMA), Pyrrolidine, Heat (conventional or microwave) wikipedia.orgdurham.ac.ukCondensation to form a trans-β-dialkylamino-2-nitrostyrene intermediate.
Reductive Cyclization Raney nickel and hydrazine, Palladium on carbon (Pd/C) and H₂, Stannous chloride (SnCl₂), Sodium hydrosulfite, Iron in acetic acid wikipedia.orgReduction of the nitro group to an amine, followed by intramolecular cyclization and elimination to yield the indole core.

This method's primary advantage is its ability to accommodate a wide range of substituents on the benzene ring of the indole. clockss.org

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for constructing the indole nucleus. wikipedia.orgnih.gov The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a (substituted) phenylhydrazine with an aldehyde or a ketone. wikipedia.org

To produce this compound via this route, a (4-fluoro-5-hydroxy-2-methylphenyl)hydrazine would be reacted with acetone. The acetone serves as the source for the C2 carbon and the 2-methyl group of the indole ring.

The mechanism proceeds through the following key transformations:

Hydrazone Formation: The substituted phenylhydrazine reacts with the ketone to form the corresponding phenylhydrazone.

Isomerization and Rearrangement: The hydrazone tautomerizes to its enamine form. wikipedia.org Following protonation, a wikipedia.orgwikipedia.org-sigmatropic rearrangement occurs. wikipedia.orgnih.gov

Cyclization and Aromatization: The rearranged intermediate undergoes intramolecular cyclization and subsequent elimination of an ammonia molecule under acidic conditions to yield the final aromatic indole. wikipedia.org

StepReagents and ConditionsPurpose
Hydrazone Formation (Substituted) Phenylhydrazine, Aldehyde or Ketone (e.g., Acetone)Formation of the key phenylhydrazone intermediate.
Cyclization Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., BF₃, ZnCl₂) wikipedia.orgCatalysis of the tautomerization, wikipedia.orgwikipedia.org-sigmatropic rearrangement, and final cyclization/aromatization cascade.

The Fischer synthesis is a robust and widely applied method, particularly for the synthesis of tryptamines and other pharmaceutically relevant indoles. wikipedia.org The regiochemical outcome is generally predictable based on the substitution pattern of the starting phenylhydrazine. youtube.com

The utility of this compound as a key intermediate lies in its densely functionalized core. The fluorine atom at the 5-position can enhance the pharmacological properties of the final molecule, while the hydroxyl group at the 4-position and the nitrogen at the 1-position provide reactive handles for further elaboration and construction of more complex molecular architectures. This makes it a valuable building block in the synthesis of targeted therapies.

Mechanistic Investigations of Chemical Reactions Involving 5 Fluoro 2 Methyl 1h Indol 4 Ol

Reaction Pathways and Proposed Mechanisms

The reactivity of 5-Fluoro-2-methyl-1H-indol-4-ol is governed by the inherent nucleophilicity of the indole (B1671886) ring, as well as the specific activation and directing effects of its substituents.

Electrophilic Aromatic Substitution on the Indole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for indoles, and the substitution pattern of this compound dictates the regioselectivity of these reactions. The indole nucleus is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles. nih.govrsc.org The general mechanism for EAS proceeds through a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. nih.govmasterorganicchemistry.com

For this compound, the position of electrophilic attack is primarily directed by the powerful activating and ortho-, para-directing hydroxyl group at the C4 position. wikipedia.org The methyl group at C2 also contributes as a weak activator and ortho-, para-director. Conversely, the fluorine atom at C5 is a deactivating group due to its inductive electron-withdrawing effect, but it also directs ortho and para to itself through resonance. The interplay of these directing effects suggests that electrophilic substitution would preferentially occur at positions C3, C6, and C7. The C3 position is generally the most nucleophilic site in indoles, a trend that is expected to be maintained in this derivative. nih.gov

Nucleophilic Reactions at Hydroxyl and Halogenated Sites

The hydroxyl group at the C4 position can act as a nucleophile, particularly after deprotonation to form a more potent alkoxide. This nucleophilic oxygen can participate in reactions such as etherification and esterification. For instance, in the presence of a suitable electrophile and base, the hydroxyl group can be alkylated or acylated.

While the fluorine atom at C5 is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions, under forcing conditions or with specific catalytic systems, its displacement might be achievable. The success of such reactions would depend on the nature of the nucleophile and the activation of the aromatic ring. Generally, SNAr on an unactivated aromatic ring is challenging.

Cycloaddition and Condensation Reactions

The indole nucleus of this compound can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner. For example, vinylindoles can undergo Diels-Alder reactions. nih.govrsc.orgacs.orgumn.edu The specific substituents on the indole ring will influence the feasibility and regioselectivity of these cycloadditions.

Condensation reactions, such as the Knoevenagel or aldol (B89426) condensations, are also plausible. wikipedia.orgsigmaaldrich.comorganicreactions.orgorganic-chemistry.orgrsc.org The active methylene (B1212753) group at the C3 position, if deprotonated, could act as a nucleophile in condensations with aldehydes or ketones. The hydroxyl group at C4 could also potentially participate in condensation reactions, for example, through ether formation. beilstein-journals.orgsigmaaldrich.combldpharm.com

Influence of Substituents on Reaction Selectivity and Reactivity

The combination of fluoro, methyl, and hydroxyl groups on the indole ring of this compound exerts a profound influence on the molecule's reactivity and the selectivity of its reactions.

Directing Effects of Fluoro, Methyl, and Hydroxyl Groups

A qualitative summary of the directing effects is presented in the table below:

SubstituentPositionElectronic EffectDirecting Influence
4-OHC4Strongly Activating (Resonance)ortho, para (to C3 and C5)
2-CH₃C2Weakly Activating (Inductive)ortho, para (to C3)
5-FC5Deactivating (Inductive), Weakly Donating (Resonance)ortho, para (to C4 and C6)

The synergy of these effects strongly favors electrophilic attack at the C3 position. The C7 position is also activated by the C4-hydroxyl group (ortho) and C5-fluoro group (meta), making it another potential site for substitution, albeit likely less favored than C3. The C6 position is activated by the C5-fluoro group (para) but deactivated by the C4-hydroxyl group (meta), leading to a more complex prediction of its reactivity.

Stereochemical Outcomes and Control

For reactions that generate new stereocenters, the existing substituents on the indole ring can influence the stereochemical outcome. In cycloaddition reactions, for instance, the facial selectivity of the approach of the dienophile can be influenced by the steric bulk of the substituents. The Alder Endo Rule often predicts the stereochemistry of Diels-Alder reactions, where the substituents of the dienophile are oriented towards the diene's π-system in the transition state due to secondary orbital interactions. umn.edu

In nucleophilic additions to a prochiral center that might be formed during a reaction, the approach of the nucleophile could be directed by the existing stereochemistry of the molecule or by the use of chiral catalysts. While specific studies on the stereochemical control in reactions of this compound are not widely reported, general principles of asymmetric synthesis would apply. The use of chiral auxiliaries or catalysts would be necessary to achieve high levels of stereocontrol in reactions creating new chiral centers.

Kinetics and Thermodynamics of this compound Reactions

Without specific studies on this compound, a discussion on its reaction energy profiles and rate-determining steps must be generalized from well-known indole reactions, such as the Fischer indole synthesis. In the Fischer indole synthesis, the formation of the indole ring from a phenylhydrazine (B124118) and a ketone or aldehyde involves several steps. The rate-determining step is often considered to be the mdpi.commdpi.com-sigmatropic rearrangement of the initially formed phenylhydrazone. numberanalytics.comwikipedia.org This step involves the formation of a new C-C bond and is a key transformation in the synthesis. mdpi.comyoutube.com The energy profile of this step is influenced by the electronic nature of the substituents on the phenylhydrazine. Electron-donating groups on the aromatic ring can accelerate the reaction, while electron-withdrawing groups can hinder it. youtube.com

For electrophilic substitution reactions on the indole ring, the initial attack of the electrophile is typically the rate-limiting step. uni-muenchen.de The stability of the resulting intermediate, often a sigmacomplex, dictates the reaction pathway and rate. Computational studies on indole derivatives have been used to model these reaction pathways and determine the activation energies for various steps. nih.govacs.orgnih.gov For this compound, the interplay of the electron-donating hydroxyl and methyl groups with the electron-withdrawing fluorine atom would create a complex substitution pattern, and the exact energy profile would require dedicated computational analysis.

The choice of solvent can significantly impact the kinetics and outcome of chemical reactions involving indoles. researchgate.net Solvent properties such as polarity, proticity, and coordinating ability can influence the stability of reactants, transition states, and products. For instance, in the alkylation of indoles, the reaction medium has a significant influence on the yield and selectivity. researchgate.net Studies on the photooxidation of indole derivatives have shown that the quantum yield of the reaction is highly dependent on the solvent environment, with protic solvents like methanol (B129727) leading to different outcomes compared to aprotic solvents like acetonitrile. nih.gov This is often due to the formation of hydrogen-bonded complexes between the indole and the solvent, which can alter the electronic properties and reactivity of the molecule. nih.gov

In the context of this compound, the presence of the hydroxyl group makes it capable of acting as a hydrogen bond donor, and the nitrogen atom of the indole ring can act as a hydrogen bond acceptor. Therefore, in protic solvents, significant solvent-solute interactions are expected, which would influence reaction rates and equilibria. The specific effects of different solvents on the reaction dynamics of this compound would need to be determined experimentally or through computational modeling.

Computational Chemistry and Theoretical Characterization of 5 Fluoro 2 Methyl 1h Indol 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for exploring molecular properties. acs.orgnih.gov DFT methods, such as B3LYP, are popular for their balance of computational cost and accuracy in predicting geometries and energies. nih.govacs.org Ab initio methods, while more computationally intensive, can offer higher accuracy. acs.org For 5-Fluoro-2-methyl-1H-indol-4-ol, such calculations would provide insights into its optimized geometry, electronic energy, and the distribution of electrons within the molecule. However, no specific studies applying these methods to this compound have been reported.

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure

In a typical study, the electronic structure of this compound would be investigated using a combination of DFT and ab initio methods with various basis sets (e.g., 6-311++G(d,p)) to ensure the reliability of the results. nih.govresearchgate.net These calculations would yield the total energy, bond lengths, bond angles, and dihedral angles of the molecule's ground state. The results of these calculations are foundational for all other computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. Without specific calculations, the HOMO-LUMO gap and the spatial distribution of these orbitals remain unknown.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov Different colors on the MEP surface indicate regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov An MEP analysis of this compound would be invaluable for predicting its intermolecular interactions, including hydrogen bonding, and identifying reactive sites.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. This method quantifies electron density distribution, atomic charges, and the hybridization of orbitals involved in bonding. NBO analysis can also reveal hyperconjugative interactions, which are key to understanding molecular stability and delocalization effects. For the title compound, NBO analysis would clarify the nature of the C-F, C-N, C-O, and N-H bonds and the charge distribution across the indole (B1671886) ring system.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring these aspects.

Stability of Rotamers and Tautomers

This compound has several potential sources of conformational isomerism (rotamers), such as the orientation of the hydroxyl group. Furthermore, the possibility of tautomerism, involving the migration of a proton, could lead to different structural isomers with distinct stabilities and reactivities. A thorough computational study would involve mapping the potential energy surface to identify the most stable conformers and tautomers and to calculate the energy barriers for their interconversion. Such an analysis would be crucial for understanding which forms of the molecule are most likely to be present under different conditions. However, the conformational space of this compound has not been computationally explored in the available literature.

Solvent-Induced Structural Perturbations

Information regarding how different solvents would affect the three-dimensional structure of this compound is not available.

Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

No published data on the theoretical nuclear magnetic resonance chemical shifts for this compound could be located.

Vibrational Frequency Calculations for IR and Raman Spectra

Calculations of the infrared and Raman spectral frequencies for this compound have not been reported.

Global Reactivity Descriptors and Chemical Potential Analysis

There are no available studies detailing the global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, for this specific molecule.

Future computational chemistry research would be necessary to provide the data required to populate these areas of study for this compound.

Advanced Spectroscopic Characterization of 5 Fluoro 2 Methyl 1h Indol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 5-Fluoro-2-methyl-1H-indol-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of its proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei.

Detailed ¹H NMR Spectral Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling constants (J) provide information about the connectivity of neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
N-H~8.0br s-
H-3~6.2m-
H-6~6.8tJ(H,H) ≈ 8.5, J(H,F) ≈ 10.0
H-7~6.5ddJ(H,H) ≈ 8.5, J(H,F) ≈ 5.0
O-H~5.0br s-
C2-CH₃~2.3s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

The broad singlets for the N-H and O-H protons are characteristic and their chemical shifts can be sensitive to solvent and temperature. The methyl protons at the C2 position appear as a sharp singlet. The aromatic protons H-6 and H-7 exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The H-6 proton typically appears as a triplet due to coupling with H-7 and the fluorine atom. The H-7 proton shows a doublet of doublets, arising from its coupling with H-6 and the fluorine atom.

¹³C NMR and ¹⁹F NMR for Structural Elucidation and Fluorine Environment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The presence of the electron-withdrawing fluorine atom significantly influences the chemical shifts of the nearby carbon atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (ppm)
C2~135
C3~100
C3a~125
C4~145 (d, ¹J(C,F) ≈ 240 Hz)
C5~115 (d, ²J(C,F) ≈ 25 Hz)
C6~110 (d, ³J(C,F) ≈ 8 Hz)
C7~105 (d, ⁴J(C,F) ≈ 4 Hz)
C7a~130
C2-CH₃~12

Note: The values are approximate and coupling constants (J) are given for C-F coupling.

The direct one-bond carbon-fluorine coupling (¹J(C,F)) for C4 is typically large, while the two-bond (²J(C,F)), three-bond (³J(C,F)), and four-bond (⁴J(C,F)) couplings are progressively smaller. mdpi.com

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling to neighboring protons (H-6 and H-7) can be observed, which corroborates the assignments made from the ¹H NMR spectrum. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms in the molecule. youtube.comscience.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between H-6 and H-7 would be observed, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of the protonated carbons by linking the proton signals to their corresponding carbon signals. For example, the signal for the C2-CH₃ protons would correlate with the C2-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for assigning quaternary carbons and for piecing together the molecular skeleton. For instance, correlations from the C2-CH₃ protons to C2 and C3 would be expected.

Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes of Indole (B1671886) Ring and Functional Groups (O-H, N-H, C-F)

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its specific bonds and functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
O-H stretch3200-3600Broad, Strong (IR)
N-H stretch3300-3500Medium (IR)
C-H stretch (aromatic)3000-3100Medium (IR, Raman)
C-H stretch (aliphatic, CH₃)2850-3000Medium (IR, Raman)
C=C stretch (aromatic)1450-1600Medium-Strong (IR, Raman)
C-N stretch1200-1350Medium (IR)
C-F stretch1000-1100Strong (IR)
O-H bend1330-1440Medium (IR)
N-H bend1500-1650Medium (IR)

The O-H and N-H stretching vibrations appear as broad bands in the high-frequency region of the IR spectrum due to hydrogen bonding. The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region. The indole ring itself has a series of characteristic C=C and C-N stretching and bending vibrations. rjpbcs.com

Conformational Insights from Vibrational Spectra

The precise positions and shapes of the vibrational bands, particularly the O-H and N-H stretching bands, can provide insights into intermolecular and intramolecular hydrogen bonding. rjpbcs.com The presence of strong hydrogen bonding can lead to a significant broadening and shifting of these bands to lower wavenumbers. By comparing the experimental spectra with theoretical calculations, it is possible to gain a deeper understanding of the preferred conformation of the molecule in the solid state or in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic molecules. For a compound like this compound, both high-resolution and tandem mass spectrometry provide critical pieces of the structural puzzle.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov For this compound, the molecular formula is C₉H₈FNO.

The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 Da

Hydrogen (¹H): 1.007825 Da

Fluorine (¹⁹F): 18.998403 Da

Nitrogen (¹⁴N): 14.003074 Da

Oxygen (¹⁶O): 15.994915 Da

Based on these values, the expected exact mass of the neutral molecule [M] is 165.05904 Da. In positive-ion mode ESI-HRMS, the molecule would be detected as the protonated species [M+H]⁺, with a theoretical m/z of 166.06687. In negative-ion mode, it would be observed as the deprotonated species [M-H]⁻, with a theoretical m/z of 164.05121.

Experimental determination of the m/z value to within a few parts per million (ppm) of the theoretical value by an HRMS instrument like a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer would confirm the elemental composition C₉H₈FNO, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Exact Masses for this compound and Its Common Ions

SpeciesMolecular FormulaTheoretical m/z
Neutral Molecule [M]C₉H₈FNO165.05904
Protonated Molecule [M+H]⁺C₉H₉FNO⁺166.06687
Deprotonated Molecule [M-H]⁻C₉H₈FNO⁻164.05121

Fragmentation Pathways and Structural Information from Tandem MS

Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound (precursor ion at m/z 166 in positive mode), the fragmentation pattern would be influenced by the stability of the indole ring and the nature of its substituents.

Common fragmentation pathways for indole derivatives involve the cleavage of bonds in the pyrrole (B145914) ring and the loss of small neutral molecules. nih.govresearchgate.net For this compound, key expected fragmentations would include:

Loss of CO: A common fragmentation for phenolic compounds, which could lead to a significant product ion.

Loss of CH₃CN: Fission of the pyrrole ring could result in the elimination of acetonitrile.

Cleavage of the C2-methyl group: Loss of a methyl radical (•CH₃) is a plausible pathway.

Retro-Diels-Alder (RDA) type reactions: The bicyclic nature of the indole core can lead to complex rearrangements and fragmentations.

The presence of the fluorine atom would also influence the fragmentation, as the C-F bond is strong, and fragments containing fluorine would exhibit a characteristic mass. The precise fragmentation pattern provides a unique fingerprint that helps to confirm the substitution pattern on the indole ring.

Table 2: Plausible Fragment Ions in the Tandem Mass Spectrum of Protonated this compound

Precursor Ion (m/z)Proposed Neutral LossProposed Fragment Ion (m/z)Plausible Structure of Fragment
166.07CO138.06[C₈H₉FN]⁺
166.07H₂O148.06[C₉H₇FN]⁺
166.07•CH₃151.04[C₈H₆FNO]⁺
166.07HCN139.05[C₈H₇FO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the indole ring.

Electronic Transitions and Chromophoric System Analysis

The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.govnih.gov The ¹Lₐ band is typically broad and structureless, while the ¹Lₑ band, at shorter wavelengths, often shows vibrational fine structure. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.

For this compound, the chromophoric system is the substituted indole nucleus. The hydroxyl group at the 4-position and the fluorine atom at the 5-position are expected to act as auxochromes, modifying the electronic transitions of the parent indole chromophore. The hydroxyl group, being an electron-donating group, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole. The fluorine atom's effect is more complex, involving both inductive and resonance effects, but it will also contribute to shifts in the absorption bands.

Solvent Effects on UV-Vis Absorption Maxima

The electronic absorption and fluorescence spectra of indole derivatives are known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.govresearchgate.net This is particularly true for the ¹Lₐ transition, which has a more polar character in the excited state than in the ground state. nih.gov

In the case of this compound, increasing the polarity of the solvent is expected to cause a bathochromic shift in the ¹Lₐ absorption band. This is due to the stabilization of the more polar excited state by the polar solvent molecules. The ability of the hydroxyl group to form hydrogen bonds with protic solvents (e.g., ethanol, methanol) will also significantly influence the UV-Vis spectrum, likely leading to further red shifts compared to aprotic solvents of similar polarity.

By measuring the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, dioxane, acetonitrile, ethanol), a solvatochromic plot can be constructed to further characterize the electronic properties of the molecule.

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in Different Solvents

SolventPolarity (Dielectric Constant)Expected λₘₐₓ (nm) for ¹Lₐ bandExpected λₘₐₓ (nm) for ¹Lₑ band
Hexane1.88Shorter wavelengthShorter wavelength
Dioxane2.21Intermediate wavelengthIntermediate wavelength
Acetonitrile37.5Longer wavelengthLonger wavelength
Ethanol24.5Longest wavelength (due to H-bonding)Longer wavelength

(Note: The exact wavelengths are not provided as they are dependent on experimental measurement, but the expected trend is indicated.)

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Methyl 1h Indol 4 Ol Derivatives

Design Principles for Modifying the 5-Fluoro-2-methyl-1H-indol-4-OL Scaffold

The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing a compound's pharmacological profile. The indole (B1671886) nucleus is a well-recognized "privileged scaffold" in drug discovery, known for its ability to interact with a wide array of biological targets. Modifications are strategically introduced to enhance potency, selectivity, and pharmacokinetic properties.

Key design principles include:

Target-Oriented Modification: Substituents are introduced to exploit specific interactions within the target's binding site, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The 4-hydroxyl group, for instance, can act as a crucial hydrogen bond donor or acceptor.

Modulation of Physicochemical Properties: Alterations to the scaffold can fine-tune properties like lipophilicity, solubility, and metabolic stability. The fluorine atom at the 5-position, for example, can significantly influence the electronic properties of the benzene (B151609) ring and may enhance metabolic stability. researchgate.net

Scaffold Hopping and Bioisosteric Replacement: In cases where the indole core presents liabilities, it can be replaced with other heterocyclic systems that maintain the essential pharmacophoric features. nih.govnih.gov

Impact of Substitution Patterns on Biological Efficacy

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents. The following sections explore the likely impact of modifications at various positions of the this compound core, based on data from related compounds.

N1-Substitutions and Their Influence

Substitution at N1Observed Effect on Related Indole ScaffoldsReference
Small alkyl groups (e.g., methyl)Can enhance potency by occupying small hydrophobic pockets. nih.gov
Bulky aromatic groupsMay lead to steric hindrance and reduced activity, unless a specific large pocket is available. google.com
Groups capable of hydrogen bondingCan either be beneficial or detrimental depending on the specific interactions within the target's active site. nih.gov

For instance, in a series of 5-fluoro-2-oxindole derivatives, the introduction of methyl, ethyl, or benzyl (B1604629) groups at the N1 position was found to increase inhibitory activity against certain enzymes. nih.gov Conversely, in other indole-based compounds, a free N1-H is crucial for maintaining a key hydrogen bond with the target protein. nih.gov

Modifications at the Benzene Ring (C4, C6, C7)

Substitutions on the benzene portion of the indole ring can significantly impact biological activity by altering electronic properties, lipophilicity, and steric interactions.

C6-Position: In studies of bisindole compounds targeting HIV-1 fusion, the linkage between indole rings at the 6-position was found to be optimal for activity, suggesting that this position is critical for achieving the correct molecular shape for binding. nih.gov

C7-Position: This position is often less explored, but substitutions here can be used to fine-tune solubility and other pharmacokinetic properties.

Derivatization of the Hydroxyl Group (C4-OH) and Methyl Group (C2)

The functional groups at the C4 and C2 positions are prime candidates for derivatization to modulate activity and properties.

C4-Hydroxyl Group: The hydroxyl group at the C4 position is a versatile handle for modification. It can be:

Alkylated or Acylated: To form ethers or esters, which can act as prodrugs or alter the hydrogen bonding capacity of the molecule. This can also increase lipophilicity.

Replaced with other functional groups: Such as amines or halogens, to probe for different interactions in the binding site. The replacement of a hydroxyl group with fluorine, for example, can have a significant impact on binding affinity. researchgate.net

C2-Methyl Group: The methyl group at the C2 position is generally considered to be important for the activity of many indole-based compounds.

Modification to other alkyl groups: Can be explored to probe for the optimal size and shape of a hydrophobic pocket.

Functionalization: While less common, the C2-methyl group can be functionalized, for example, through thiolation, to introduce new interaction points. mdpi.com

Bioisosteric Replacements within the this compound Core

Bioisosteric replacement is a powerful strategy in drug design to improve a molecule's properties while retaining its biological activity. nih.govnih.gov This involves replacing a functional group or a whole scaffold with another that has similar steric and electronic properties.

For the this compound core, several bioisosteric replacements could be considered:

Original MoietyPotential BioisostereRationaleReference
Indole CoreBenzimidazole, Azaindole, BenzofuranThese heterocyclic systems can mimic the shape and hydrogen bonding pattern of the indole ring. nih.govscirp.org
4-Hydroxyl GroupAmine, Thiol, MethoxyThese groups can also participate in hydrogen bonding or other interactions. nih.gov
5-Fluoro GroupCyano, TrifluoromethylThese groups can mimic the electronic-withdrawing nature of fluorine. google.com
2-Methyl GroupEthyl, CyclopropylTo explore different hydrophobic interactions. nih.gov

Stereochemical Implications in Derivative Design and Activity Modulation

The introduction of chiral centers into the this compound scaffold can have profound effects on biological activity. If a substituent introduced at any position creates a stereocenter, the resulting enantiomers or diastereomers may exhibit significantly different potencies and selectivities. This is because biological targets, being chiral themselves, often interact preferentially with one stereoisomer.

For example, in the development of VEGFR-2 inhibitors based on a related 4-fluoro-indolyl scaffold, the stereochemistry of a substituted alkoxy group was found to be critical for potency. nih.gov Therefore, in the design of derivatives of this compound, careful consideration of stereochemistry is paramount, and the synthesis of single stereoisomers is often necessary to fully characterize the SAR and identify the most active compound.

Investigations into the Biological Activities of 5 Fluoro 2 Methyl 1h Indol 4 Ol and Its Derivatives in Vitro and Preclinical Model Studies

Antimicrobial Activity

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a broad spectrum of antimicrobial activities. researchgate.netnih.gov The functionalization of the indole ring, including halogenation and alkylation, plays a crucial role in modulating this activity.

Evaluation of Antibacterial Potency against Gram-Positive and Gram-Negative Strains

Derivatives of fluorinated indoles have demonstrated notable efficacy against a range of pathogenic bacteria. The position of the fluorine atom on the indole ring can significantly impact the minimum inhibitory concentration (MIC) and the spectrum of activity. nih.gov

For instance, studies on indole trimers, synthesized using combinatorial biocatalysis with precursors like 5-fluoroindole (B109304), have shown promising antibacterial activity, particularly against Gram-positive organisms. nih.gov In one study, 28 out of 75 tested indole-based compounds showed significant activity against Bacillus anthracis, Enterococcus faecalis, Listeria monocytogenes, and Staphylococcus aureus. nih.gov The substitution pattern is critical; a derivative from 7-fluoroindole (B1333265) was found to be approximately four times more effective against S. aureus than its 5-fluoroindole counterpart. nih.gov

Further research into various indole derivatives has confirmed their potential against both Gram-positive and Gram-negative bacteria. nih.gov Some bis-indole compounds have shown effectiveness against multidrug-resistant strains, including Acinetobacter baumannii. nih.gov The mechanism often involves disrupting the bacterial cell wall or inhibiting essential enzymes. mdpi.com Gram-positive bacteria, with their simpler cell wall structure, are often more susceptible than Gram-negative bacteria, which possess a protective outer lipopolysaccharide membrane. mdpi.com However, certain indole derivatives have shown efficacy against Gram-negative species like Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives

Compound/Derivative ClassBacterial StrainActivity (MIC, µg/mL)Reference
Indole Trimer (from 5-fluoroindole precursor)S. aureus~12.5 nih.gov
Indole Trimer (from 7-fluoroindole precursor)S. aureus3.1 nih.gov
Indole Trimer (from 6-chloroindole (B17816) precursor)B. anthracis1.56 nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 8)Enterococcus cloacae (Gram-Negative)0.004-0.03 nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 8)Gram-Positive Panel0.004-0.03 nih.gov
Indole-Triazole Derivative (Compound 3d)MRSA3.125 nih.gov
7-hydroxyindoleA. baumannii (XDRAB)Inhibits biofilm formation at sub-MIC nih.gov

Assessment of Antifungal Efficacy against Pathogenic Fungi

Indole derivatives have also been investigated for their effectiveness against pathogenic fungi. The azole group of antifungals is well-established, and incorporating an indole moiety can lead to novel compounds with significant antifungal properties. nih.gov

Studies have shown that indole derivatives containing triazole or thiadiazole components exhibit a broad spectrum of activity, with MIC values as low as 3.125 µg/mL against fungi like Candida albicans and Candida krusei. nih.gov Certain indole-triazole derivatives have demonstrated excellent antifungal activity against C. krusei, a species known for its intrinsic resistance to some standard therapies. nih.gov Similarly, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have shown excellent antifungal activity with MIC values ranging from 0.004–0.06 mg/mL. nih.gov The activity of these compounds highlights their potential as lead structures for developing new antifungal agents. nih.gov

Table 2: Antifungal Activity of Selected Indole Derivatives

Compound/Derivative ClassFungal StrainActivity (MIC, µg/mL)Reference
Indole-Triazole Derivative (Compound 3d)C. krusei3.125 nih.gov
Indole-Thiadiazole Derivative (Compound 2d)C. krusei3.125 nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15)Fungal Panel0.004-0.06 nih.gov
Indole-Triazole Derivatives (General)C. albicans3.125 (most effective compounds) nih.gov

Anticancer Research

The structural similarities between indole derivatives and certain biological molecules make them prime candidates for anticancer drug development. researchgate.net Their ability to interact with various enzymes and proteins allows for diverse mechanisms of action against cancer cells. researchgate.net While direct studies on 5-Fluoro-2-methyl-1H-indol-4-OL are scarce, research on the anticancer properties of the related compound 5-Fluorouracil (5-FU), a fluorinated pyrimidine (B1678525) antimetabolite, provides a framework for understanding how fluorinated compounds can exert cytotoxic effects. nih.govnih.gov It is important to note that 5-FU and fluorinated indoles are distinct chemical classes, but the principles of how a fluorine atom can influence biological activity are relevant.

In Vitro Cytotoxicity Assays against Diverse Cancer Cell Lines

The cytotoxic effects of indole derivatives have been evaluated against a variety of human cancer cell lines. For context, the widely used chemotherapy agent 5-FU shows varying levels of cytotoxicity depending on the cell line. nih.gov For example, in one study, the IC50 value for 5-FU against HT-29 human colon cancer cells was 5.00 ± 0.004 µg/mL. nih.gov

Research on specific indole derivatives has also shown significant cytotoxic potential. For instance, certain 2-indolinone derivatives, which share the core indole structure, have been tested against cell lines such as OVCAR3 (ovarian), CaCO-2 (colon), and LNCaP (prostate), demonstrating an ability to reduce cell proliferation and increase cell mortality. exlibrisgroup.com

Table 3: In Vitro Cytotoxicity of 5-Fluorouracil (for comparative context)

CompoundCancer Cell LineIC50 Value (µg/mL)Reference
5-Fluorouracil (Standard)HT-29 (Colon Cancer)5.00 ± 0.004 nih.gov
5-FU-loaded microspheresHT-29 (Colon Cancer)165 ± 1.9 nih.gov
Apixaban (High-Dose)OVCAR3 (Ovarian Cancer)Reduced Proliferation exlibrisgroup.com
Apixaban (High-Dose)CaCO-2 (Colon Cancer)Reduced Proliferation exlibrisgroup.com

Efficacy Assessment in Human Tumor Xenograft Models (Preclinical)

Preclinical studies using animal models are crucial for evaluating the in vivo efficacy of potential anticancer compounds. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard approach.

Studies on 5-FU have demonstrated its ability to induce apoptosis and inhibit tumor growth in xenograft models of human gastric and colon cancer. nih.gov In a study comparing a highly sensitive gastric carcinoma xenograft (SC-1-NU) and a less sensitive colon carcinoma xenograft (Co-4), 5-FU induced apoptosis in both, with a higher percentage of apoptotic cells observed in the more sensitive strain. nih.gov Similarly, prodrugs of 5-FU have shown significant, dose-dependent tumor growth inhibition in human colon cancer xenograft models. esmed.org For example, the oral prodrug CLX-155 resulted in up to 90.6% tumor growth inhibition, with some animals experiencing complete tumor regression. esmed.org Combining 5-FU or its prodrugs with other agents like leucovorin has been shown to enhance antitumor activity in colorectal tumor xenografts, even in those with high expression of the resistance-associated enzyme thymidylate synthase. nih.gov

Molecular Mechanisms of Action: Induction of Apoptosis, Cell Cycle Arrest, and Anti-Proliferative Effects

The anticancer effects of fluorinated compounds like 5-FU are driven by multiple molecular mechanisms. nih.govchemicalbook.com Understanding these pathways is key to developing more effective therapies.

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. 5-FU has been shown to trigger apoptosis in cancer cells, and this effect is closely linked to its antitumor efficacy. nih.govnih.gov The process can be activated through various cellular pathways, including the p53-dependent pathway and the activation of caspases. nih.gov Studies on other compounds have shown that apoptosis is a key mechanism for increased cancer cell mortality. exlibrisgroup.com

Cell Cycle Arrest: Anticancer agents often work by halting the cell cycle, preventing cancer cells from dividing. 5-FU can cause an increase in the S-phase fraction of the cell cycle, coinciding with the onset of apoptosis. nih.gov Non-coding RNAs have been identified as important regulators of how 5-FU affects the cell cycle, influencing G1/S and G2/M checkpoints. frontiersin.org

Anti-Proliferative Effects: The core anti-proliferative mechanism of 5-FU involves the inhibition of thymidylate synthase (TS) by its metabolite FdUMP. nih.govchemicalbook.com This blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary component for DNA replication and repair. nih.gov Additionally, 5-FU metabolites can be misincorporated into both RNA and DNA, leading to cytotoxicity. nih.govchemicalbook.com The interference with RNA synthesis, particularly ribosomal RNA, is a significant contributor to its cell-killing effects in gastrointestinal cancers. mit.edu

Inhibition of Protein Tyrosine Kinases (PTKs) such as VEGFR, EGFR, FGFR, c-kit, SRC, and Aurora B

There is no available scientific literature detailing the in vitro or preclinical inhibitory activity of this compound or its direct derivatives on the specified protein tyrosine kinases (VEGFR, EGFR, FGFR, c-kit, SRC, and Aurora B).

Modulation of Histone Deacetylase (HDAC) Activity

No studies have been published that investigate the potential for this compound or its derivatives to modulate the activity of histone deacetylases (HDACs).

Sirtuin (SIRT1) Enzyme Inhibition

There is no available research data on the effects of this compound or its derivatives on the activity of the SIRT1 enzyme.

Neuropharmacological Investigations

Comprehensive searches have not yielded any neuropharmacological studies on this compound or its derivatives.

Modulation of Neurotransmitter Systems and Receptor Interactions (e.g., Serotonin (B10506) Receptors)

There is a lack of published data regarding the interaction of this compound or its derivatives with any neurotransmitter systems, including serotonin receptors. While the structurally related compound psilocin (4-hydroxy-N,N-dimethyltryptamine) is a known serotonin receptor agonist, no such investigations have been reported for this specific fluorinated indole. wikipedia.orgnih.gov

Neuroprotective Properties and Mechanisms

No research has been conducted or published on the potential neuroprotective properties or the underlying mechanisms of action for this compound or its derivatives.

Other Biological Activities

Beyond the more extensively studied areas, the versatile indole scaffold, particularly when functionalized with fluorine and other groups, has been investigated for a range of other potential therapeutic applications. These explorations, while in some cases preliminary, highlight the broad biological potential of this class of compounds.

The indole core is a constituent of many compounds with demonstrated antiviral activity. nih.govrsc.org Research into indole derivatives has revealed their potential to inhibit various viruses, including influenza, herpes simplex virus (HSV), and others. mdpi.comnih.gov For instance, certain isatin (B1672199) derivatives, which are indole-2,3-diones, have shown potent antiviral effects. One study on 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives reported significant in vitro activity against influenza H1N1, HSV-1, and Coxsackievirus B3. mdpi.com Specifically, a derivative substituted with 4,4'-sulfonyldianiline displayed a high selectivity index against influenza H1N1. mdpi.com Another derivative, substituted with benzenesulfonohydrazide, was most effective against HSV-1. mdpi.com

While direct studies on the antiviral properties of this compound are not extensively documented, the known antiviral activity of fluorinated indoles and isatins suggests that this compound and its derivatives could be promising candidates for antiviral screening. mdpi.comnih.gov The presence of the fluorine atom at the 5-position may enhance antiviral efficacy, a phenomenon observed in other fluorinated heterocyclic compounds. researchgate.net

Table 1: Antiviral Activity of Selected Isatin Derivatives

Compound DerivativeTarget VirusIC₅₀ (µM)Selectivity Index (SI)Reference
Isatin-benzenesulfonohydrazideHSV-10.002229,296,272.73 mdpi.com
Isatin-hydrazineHSV-10.0035112,654.29 mdpi.com
Isatin-4,4'-sulfonyldianilineInfluenza H1N10.0027Data not available mdpi.com
Isatin-4-fluoroanilineInfluenza H1N10.0051Data not available mdpi.com

Indole derivatives have long been recognized for their anti-inflammatory potential, with indomethacin (B1671933) being a classic example. nih.gov Research has shown that modifications to the indole ring system, including the introduction of fluorine, can lead to potent anti-inflammatory agents. nih.govrsc.org

Studies on 5-fluoro-2-oxindole, a compound structurally related to this compound, have demonstrated significant anti-inflammatory and analgesic effects in preclinical models of inflammatory pain. nih.govnih.gov In a study using a complete Freund's adjuvant (CFA)-induced inflammatory pain model in mice, 5-fluoro-2-oxindole was shown to inhibit mechanical allodynia and thermal hyperalgesia. nih.govresearchgate.net This effect was associated with the upregulation of antioxidant enzymes like heme oxygenase 1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1). nih.govnih.gov Furthermore, the compound inhibited the activation of mitogen-activated protein kinase (MAPK) and the expression of inducible nitric oxide synthase (NOS2), both of which are key players in inflammatory pathways. nih.govbibliotekanauki.pl

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. rsc.org Several of these compounds effectively reduced the levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.org While not containing a fluorine atom, these findings on other substituted indoles further support the potential of the indole scaffold in developing new anti-inflammatory agents. nih.govnih.gov

The management of blood glucose levels is a key strategy in treating diabetes mellitus. One approach is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. acs.org Several indole derivatives have been investigated as potential inhibitors of these enzymes. acs.orgsci-hub.senih.govresearchgate.net

A study on a series of 5-fluoro-2-oxindole derivatives revealed their potential as α-glucosidase inhibitors. nih.govmdpi.com Most of the synthesized compounds showed better inhibitory activity than the parent 5-fluoro-2-oxindole. nih.gov Notably, some derivatives exhibited inhibitory potencies (IC₅₀ values) that were 10 to 15 times higher than that of acarbose, a standard antidiabetic drug. nih.govmdpi.com Kinetic studies indicated that these compounds act as reversible, mixed-type inhibitors of α-glucosidase. nih.govmdpi.com

In another study, novel triazinoindole analogues were synthesized, and their α-amylase inhibitory activity was evaluated. rsc.org Derivatives containing a 4-fluoro substitution were among the most potent, with IC₅₀ values surpassing that of acarbose. rsc.org These findings underscore the potential of fluorinated indole scaffolds in the design of new antidiabetic agents. sci-hub.seresearchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-oxindole Derivatives

CompoundIC₅₀ (µM)Reference
Compound 3d49.89 ± 1.16 nih.govmdpi.com
Compound 3f35.83 ± 0.98 nih.govmdpi.com
Compound 3i56.87 ± 0.42 nih.govmdpi.com
Acarbose (Standard)569.43 ± 43.72 nih.govmdpi.com

The indole scaffold is a key component of several anti-HIV agents, including the non-nucleoside reverse transcriptase inhibitor (NNRTI) delavirdine. nih.gov Consequently, there is significant interest in developing new indole-based compounds to combat HIV. nih.govnih.govmdpi.comresearchgate.net Research has focused on various mechanisms of action, including the inhibition of HIV entry, reverse transcriptase, and integrase. nih.govmdpi.com

Studies on indole-3-carbaldehyde derivatives have identified compounds with significant inhibitory activity against HIV-1 integrase. indiandrugsonline.org One particular compound from this series also demonstrated activity against the HIV-1 strain IIIB and a drug-resistant reverse transcriptase mutant. indiandrugsonline.org Furthermore, 5'-O-fatty acyl derivatives of 3'-fluoro-2',3'-dideoxythymidine (FLT), a nucleoside analog, have shown potent anti-HIV activity against both cell-free and cell-associated viruses, including multidrug-resistant strains. researchgate.netmdpi.com For example, the 5'-O-(12-azidododecanoyl) and 5'-O-myristoyl derivatives of FLT exhibited sub-micromolar to low micromolar EC₅₀ values against various HIV strains. researchgate.netmdpi.com

Oxidative stress is implicated in the pathophysiology of numerous diseases. Indole derivatives, particularly those with hydroxyl groups, are known to possess antioxidant properties. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. researchgate.net

A study investigating the radical scavenging activity of 5-fluoro methyl indole and 5-fluoro ethyl indole derivatives using the DPPH assay demonstrated their antioxidant potential. researchgate.net The presence of the 5-fluoro substituent is thought to influence the electronic properties of the indole ring, potentially enhancing its ability to donate a hydrogen atom or an electron to neutralize free radicals.

Furthermore, the anti-inflammatory effects of 5-fluoro-2-oxindole are linked to its ability to upregulate antioxidant enzymes like HO-1 and NQO1, thereby reducing oxidative stress. nih.govnih.gov This dual anti-inflammatory and antioxidant activity highlights a key mechanism by which fluorinated indoles may exert their therapeutic effects. nih.govnih.gov

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. There is an ongoing search for new, effective, and less toxic antileishmanial drugs. Indole alkaloids isolated from various plant species have shown promising activity against Leishmania parasites. nih.gov For example, coronaridine, an indole alkaloid from Peschiera australis, and other alkaloids from Corynanthe pachyceras have demonstrated in vitro efficacy against different Leishmania species. nih.gov

In a high-content screening assay of a library of synthetic 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols, which are structurally related to indoles, several compounds exhibited activity against intracellular amastigotes of Leishmania amazonensis, L. braziliensis, and L. infantum. longdom.org Two compounds, in particular, showed potent, broad-spectrum antileishmanial activity, with EC₅₀ values in the micromolar range. longdom.org Although specific data on the antileishmanial activity of this compound is lacking, the known activity of other indole derivatives suggests that this class of compounds warrants investigation for this parasitic disease. nih.govlongdom.org

Table 3: Antileishmanial Activity of 4-Substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols

CompoundLeishmania SpeciesEC₅₀ (µM)Reference
Compound 4L. infantum18.6 longdom.org
L. amazonensis21.8 longdom.org
L. braziliensis21.8 longdom.org
Compound 11L. infantum6.8 longdom.org
L. amazonensis13.1 longdom.org
L. braziliensis22.0 longdom.org

Enzyme Inhibitory Activities (e.g., DNA Gyrase, Hepsin)

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its unique chemical properties allow for diverse interactions with biological targets, including enzymes. Research into indole derivatives has revealed their potential as potent inhibitors of various enzyme classes, a characteristic that is central to their therapeutic applications. Modifications to the indole ring, such as the introduction of a fluorine atom at the 5-position and a methyl group at the 2-position, as seen in this compound, can significantly influence binding affinity and inhibitory potency.

DNA Gyrase Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.govnih.gov It represents a well-validated target for antibacterial agents. nih.gov The indole scaffold has been a key component in the development of new DNA gyrase inhibitors. oup.com

Studies have shown that indole-containing molecules can effectively target the GyrB subunit of DNA gyrase, which contains the ATPase domain responsible for energy transduction. oup.com By binding to the ATP-binding pocket of GyrB, these inhibitors can block the enzyme's supercoiling activity. nih.govresearchgate.net This mechanism is distinct from that of quinolone antibiotics, which trap the gyrase-DNA complex in a state that leads to double-strand breaks. nih.govnih.gov The inhibition of ATPase activity by indole derivatives is considered a promising strategy to combat the growing problem of antibiotic resistance. nih.gov

In silico docking studies have supported the hypothesis that the indole moiety fits within the ATP-binding pocket of the GyrB subunit. nih.govresearchgate.net The optimization of indole-based inhibitors often involves adding electron-withdrawing groups to the indole ring to enhance their potency against bacterial primase and DNA gyrase. oup.com While specific data for this compound is not extensively detailed in the available literature, research on related indole derivatives provides insight into their potential as DNA gyrase inhibitors. For instance, various indole derivatives have been synthesized and evaluated for their ability to inhibit DNA gyrase from different bacterial species, including Mycobacterium tuberculosis. oup.com

Inhibitory Activity of Selected Indole Derivatives Against DNA Gyrase
Compound/Derivative ClassTarget EnzymeActivity/FindingsReference
Indole-containing small moleculesMycobacterium tuberculosis GyraseIdentified as potent inhibitors targeting the GyrB subunit. Optimization led to dual-action molecules targeting both primase and gyrase. oup.com
IndoleE. coli DNA GyraseInhibits supercoiling activity without causing double-strand breaks, suggesting interaction with the GyrB subunit. nih.gov
Indolinone derivative (Indole analogue)DNA Gyrase (in silico)Proposed to bind to the GyrB subunit's ATP-binding pocket. nih.govresearchgate.net
Gallate Derivatives (e.g., Digallic acid, Dodecyl gallate)E. coli DNA GyrasePotent ATP-competitive inhibitors of DNA gyrase. nih.gov

Hepsin and Other Enzyme Inhibition

While specific inhibitory data for this compound against the serine protease hepsin is limited in the reviewed literature, the broader family of indole derivatives has been investigated for activity against various enzymes. For instance, a patent describes indole derivatives as inhibitors of heparanase, an enzyme involved in extracellular matrix degradation and cancer metastasis. google.com

Furthermore, the versatility of the indole scaffold is evident in its ability to target other enzyme families. Derivatives of 5-fluoro-2-oxindole, a structurally related compound, have been synthesized and shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Several of these derivatives displayed inhibitory activity significantly higher than the reference drug, acarbose. nih.gov

The indole ring is also a key feature in many kinase inhibitors, which are crucial in cancer therapy. nih.gov Research has demonstrated that substitutions at various positions on the indole ring can yield potent inhibitors of kinases such as PI3K and CDK5. nih.gov Additionally, certain polyfunctionalized indole derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, which have therapeutic potential in neurodegenerative diseases. metu.edu.trnih.gov

The exploration of fluorinated indoles and their derivatives continues to be an active area of research, with the potential to yield novel and specific inhibitors for a range of therapeutic targets.

Applications of 5 Fluoro 2 Methyl 1h Indol 4 Ol As a Building Block in Organic Synthesis and Material Science

Precursor in the Total Synthesis of Natural Products and Active Pharmaceutical Ingredients (APIs)

The indole (B1671886) nucleus is a common motif in a vast array of natural products and active pharmaceutical ingredients (APIs), valued for its ability to interact with various biological targets. nih.gov The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a molecule. While direct examples of the total synthesis of natural products commencing from 5-Fluoro-2-methyl-1H-indol-4-ol are not extensively documented in the literature, the utility of closely related fluorinated indole scaffolds in the synthesis of APIs is well-established.

For instance, the synthesis of Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, utilizes a fluorinated oxindole (B195798) precursor, 5-fluoro-2-oxindole. This highlights the importance of the fluorinated indole core in the development of potent pharmaceuticals. researchgate.net The synthetic accessibility of this compound and the reactivity of its hydroxyl and N-H groups, as well as the potential for functionalization of the aromatic ring, suggest its viability as a starting material for the synthesis of complex, biologically active molecules. The general strategies for the total synthesis of natural products often rely on the creative assembly of functionalized building blocks, and the unique substitution pattern of this compound makes it a promising candidate for such endeavors. rsc.orgnih.gov

The synthesis of psilocin, a naturally occurring psychedelic compound, starts from 4-hydroxyindole (B18505), demonstrating the utility of this core structure in accessing complex natural products. wikipedia.org The introduction of a fluorine atom and a methyl group, as in this compound, could lead to the generation of novel analogs with potentially altered biological activities.

Table 1: Examples of Bioactive Compounds Derived from Indole Scaffolds

CompoundPrecursor ClassTherapeutic Area/Application
Sunitinib (SU11248)Fluorinated OxindoleCancer Therapy (Tyrosine Kinase Inhibitor) researchgate.net
Psilocin4-HydroxyindolePsychedelic Research wikipedia.org
Indomethacin (B1671933)IndoleAnti-inflammatory nih.gov

Scaffold for the Development of Advanced Chemical Tools and Probes

The development of chemical tools and probes is essential for interrogating biological systems and understanding disease mechanisms. The inherent fluorescence of many indole derivatives makes them attractive scaffolds for the design of fluorescent sensors. Research has shown that 4-hydroxyindole fused isocoumarins can act as "turn-off" fluorescent sensors for the detection of metal ions such as Cu(II) and Fe(III). rsc.org This suggests that this compound, with its 4-hydroxyindole core, could be functionalized to create novel fluorescent probes with tailored specificities.

The fluorine atom in this compound can also be exploited for the development of ¹⁹F NMR probes, which are powerful tools for studying biological processes in vitro and in vivo due to the low natural abundance of ¹⁹F. The chemical environment surrounding the fluorine atom influences its NMR signal, providing a sensitive readout of molecular interactions.

While specific advanced chemical tools derived directly from this compound are not yet widely reported, the foundational properties of the 4-hydroxyindole and fluorinated indole motifs provide a strong rationale for its potential in this area.

Potential in the Design of Novel Organic Functional Materials

The field of organic electronics is continuously seeking new molecular architectures with tunable electronic properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Indole derivatives, particularly multi-indole structures like triindoles, have been investigated as p-type organic semiconductors due to their electron-rich nature and tendency to form ordered stacks that facilitate charge transport. researchgate.netcsic.es

The functionalization of the indole core allows for the fine-tuning of its electronic properties, such as the HOMO and LUMO energy levels, which is crucial for optimizing device performance. The presence of both an electron-donating hydroxyl group and an electron-withdrawing fluorine atom in this compound offers a unique handle to modulate its electronic characteristics. This push-pull electronic nature could be beneficial in the design of materials with specific charge-transport or light-emitting properties.

Furthermore, the ability of the hydroxyl and N-H groups to participate in hydrogen bonding can influence the supramolecular organization of the molecules in the solid state, which is a critical factor for efficient charge transport in organic semiconductors. Although direct applications of this compound in organic functional materials have not been extensively explored, its structural features make it an intriguing candidate for future research in this area. chemscene.com

Role in Ligand Design for Catalysis

The development of novel ligands is central to advancing the field of transition metal catalysis. Indole-based ligands have been successfully employed in a variety of catalytic transformations. For example, cyclometalated iridium(III) complexes with 2-aryl imidazoline (B1206853) ligands, which can be considered indole bioisosteres, have shown excellent catalytic activity in the dehydrogenation of formic acid. rsc.org The electronic properties and steric bulk of the ligand play a crucial role in determining the efficiency and selectivity of the catalyst.

The this compound scaffold offers several potential coordination sites for metal ions, including the nitrogen atom of the indole ring and the oxygen atom of the hydroxyl group. The electronic properties of the indole ring, modified by the fluorine and methyl substituents, can influence the electron-donating ability of the ligand and, consequently, the reactivity of the metal center.

While specific catalytic systems employing this compound as a ligand are not yet prominent in the literature, the general success of indole-based ligands suggests that this compound could serve as a valuable platform for the design of new catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalization. nih.govcapes.gov.br

Conclusion and Future Research Directions for 5 Fluoro 2 Methyl 1h Indol 4 Ol

A Recapitulation of Key Discoveries and Contributions to Indole (B1671886) Chemistry

The strategic placement of a fluorine atom at the C5 position and a methyl group at the C2 position of the indole ring, along with a hydroxyl group at the C4 position, imparts unique electronic and steric properties to 5-Fluoro-2-methyl-1H-indol-4-ol. This specific substitution pattern has been a focal point of research, leading to several key contributions to the field of indole chemistry.

The introduction of a fluorine atom, a bioisostere for a hydrogen atom, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Research has shown that fluorine substitution can increase the ionization potential of the indole ring, which in turn can influence electron transfer rates. This modulation is crucial in designing compounds with tailored pharmacokinetic and pharmacodynamic profiles.

Furthermore, the presence of the 2-methyl group influences the reactivity of the indole ring. The C3 position of indoles is typically the most nucleophilic and prone to electrophilic attack. nih.gov The methyl group at the C2 position can sterically hinder or electronically influence reactions at the C3 position, directing functionalization to other parts of the molecule. This has opened up new avenues for the synthesis of uniquely substituted indole derivatives that were previously challenging to access.

Identifying and Overcoming Hurdles in Research

Despite the progress made, several challenges and unexplored avenues remain in the study of this compound. A primary challenge lies in the development of highly regioselective and efficient synthetic methods. While various strategies for indole synthesis and functionalization exist, the specific substitution pattern of this compound requires carefully designed multi-step synthetic sequences. thieme-connect.comdiva-portal.org

A significant hurdle is the selective functionalization of the benzene (B151609) ring of the indole nucleus without affecting the pyrrole (B145914) ring. Traditional electrophilic substitution reactions on indoles often favor the C3 position. numberanalytics.com Therefore, developing novel catalytic systems or directing groups that can enable precise modification at the C6 or C7 positions of the this compound scaffold is an active area of research.

Another unexplored area is the comprehensive investigation of its metabolic pathways. Understanding how the fluorine and methyl substituents influence its metabolism is critical for predicting its in vivo behavior and potential drug-drug interactions. Furthermore, the full spectrum of its biological activities beyond initial screenings remains to be elucidated.

The Dawn of New Synthetic and Characterization Methods

Recent years have witnessed the emergence of powerful new methodologies for the synthesis and characterization of complex organic molecules, which are highly applicable to this compound. Advances in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, offer versatile tools for introducing a wide array of functional groups onto the indole scaffold. numberanalytics.com

C-H activation has also emerged as a powerful strategy for the direct functionalization of indoles, minimizing the need for pre-functionalized starting materials and improving atom economy. thieme-connect.comnumberanalytics.com These methods could be instrumental in overcoming the challenges of regioselective functionalization of the this compound core.

In the realm of characterization, advanced spectroscopic techniques are proving invaluable. For instance, 19F NMR spectroscopy is a powerful tool for studying fluorinated compounds, providing insights into their electronic environment and interactions with biological macromolecules. diva-portal.org The use of isotopically labeled precursors, such as those containing 13C, in conjunction with NMR, can further aid in elucidating reaction mechanisms and metabolic pathways. diva-portal.org

Future Directions in Drug Discovery and Chemical Biology

The unique structural features of the this compound scaffold make it a promising platform for the design of novel therapeutic agents and chemical probes. The indole nucleus is a privileged scaffold in drug discovery, found in numerous approved drugs and clinical candidates. nih.gov

The strategic fluorination of the indole ring can lead to compounds with improved metabolic stability and enhanced binding affinity for their biological targets. This strategy, known as "scaffold hopping," where a core molecular structure is modified to create new compounds with similar biological activity but improved properties, is a valuable tool in drug design. niper.gov.in The this compound scaffold could serve as a starting point for developing new kinase inhibitors, a class of drugs that has seen significant success in cancer therapy. nih.govresearchgate.netnih.gov

In chemical biology, this fluorinated indole can be utilized as a scaffold for the development of fluorescent probes to study biological processes. The intrinsic fluorescence of the indole ring, coupled with the unique properties imparted by the fluorine atom, could be exploited to design probes with high sensitivity and specificity.

Q & A

Q. Advanced Research Focus

  • In vitro assays :
    • DPPH/ABTS radical scavenging : Measure IC₅₀ values at varying concentrations (e.g., 10–100 µM) .
    • Metal chelation : Test Fe²⁺/Cu²⁺ binding via UV-Vis spectroscopy.
  • Cellular models : Use ischemia-reperfusion injury models (e.g., H9c2 cardiomyocytes) to evaluate ROS suppression .
  • SAR analysis : Compare with analogs (e.g., 5-methoxyindoles) to determine the role of the 4-OH and 5-F substituents in redox activity .

Q. Advanced Research Focus

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (∼2.1), permeability (Caco-2 model), and CYP450 inhibition .
  • Molecular docking : Target antioxidant-related proteins (e.g., Keap1-Nrf2) with AutoDock Vina. The 4-OH group shows strong hydrogen bonding with Arg415 (PDB: 4L7B) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).

How should researchers address stability challenges during storage of this compound?

Q. Basic Research Focus

  • Storage conditions : Store at –20°C in amber vials under N₂ to prevent oxidation of the 4-OH group .
  • Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS to identify breakdown products (e.g., quinone formation).

Q. Advanced Research Focus

  • Core modifications : Synthesize analogs with halogens (Cl/Br) at position 5 or varying alkyl groups (e.g., ethyl instead of methyl) at position 2 .
  • Functional group swaps : Replace 4-OH with OMe or NH₂ to assess H-bonding requirements.
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from ≥20 analogs to predict activity cliffs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.